molecular formula C20H19N3O B5465172 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5465172
M. Wt: 317.4 g/mol
InChI Key: DPQULEACIXIZDM-FOWTUZBSSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole ring, a phenyl group, and a nitrile group, which contribute to its unique chemical properties.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-butan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-14(2)24-19-11-7-4-8-15(19)12-16(13-21)20-22-17-9-5-6-10-18(17)23-20/h4-12,14H,3H2,1-2H3,(H,22,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQULEACIXIZDM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an intermediate, which is then reacted with a nitrile compound under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can also enhance the scalability of the production process. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions with reagents such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in the formation of amides or esters.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets within cells. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(butan-2-yloxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a phenyl group, and a nitrile group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and drug development.

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